1-[(Cyclopropylmethyl)amino]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclopropylmethyl)amino]propan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Cyclopropylmethyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the aminomethylation of 1-(benzyloxy)propan-2-one with cyclopropylmethylamine. This reaction typically requires a chiral catalyst, such as pseudoephedrine, and is carried out in an aqueous medium to achieve high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Cyclopropylmethyl)amino]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Cyclopropylmethyl)amino]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[(Cyclopropylmethyl)amino]propan-2-one involves its interaction with specific molecular targets. The cyclopropylmethyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds and participate in various biochemical pathways, while the ketone group can undergo nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Cyclopropylmethyl)amino]propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-[(Cyclopropylmethyl)amino]butan-2-one: Similar structure but with an additional carbon in the alkyl chain.
1-[(Cyclopropylmethyl)amino]propan-2-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-[(Cyclopropylmethyl)amino]propan-2-one is unique due to its specific combination of a cyclopropylmethyl group, an amino group, and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-(cyclopropylmethylamino)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7-2-3-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
ALJPYWBSIKEFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.